Sulfonamide vs. Benzamide Linker: Differentiated Hydrogen-Bonding Capacity and Metabolic Stability
The target compound incorporates a sulfonamide (–SO2NH–) linker connecting the 2-bromophenyl ring to the hydroxypropyl-pyrrole chain. Its closest benzamide analog, 2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide (CAS 1795089-37-0), replaces the tetrahedral sulfonyl sulfur with a trigonal planar carbonyl carbon. This substitution alters the hydrogen-bond acceptor geometry from two S=O oxygen atoms (HBA count = 2 from sulfonamide) to a single C=O oxygen (HBA count = 1 from amide), which has been shown to affect target-binding affinity in sulfonamide-derived inhibitor series [1]. In Cav2.2 channel inhibitor programs, the sulfonamide-to-benzamide substitution altered not only potency but also introduced differential metabolic liabilities, with the sulfonamide series generating persistent metabolites not observed in the benzamide series [1]. The sulfonamide NH proton (calculated pKa ≈ 10.0–10.5) is substantially more acidic than the benzamide NH (calculated pKa ≈ 15), conferring stronger hydrogen-bond donor capacity relevant to zinc-binding pharmacophores such as carbonic anhydrase active sites [2].
| Evidence Dimension | Hydrogen-bond acceptor count from linker moiety; NH acidity |
|---|---|
| Target Compound Data | Sulfonamide linker: 2 HBA (S=O groups); NH pKa ≈ 10.0–10.5 (calculated) |
| Comparator Or Baseline | Benzamide analog (CAS 1795089-37-0): 1 HBA (C=O group); NH pKa ≈ 15 (calculated) |
| Quantified Difference | HBA count: 2 vs. 1 (2-fold difference in linker H-bond acceptor capacity); NH acidity: ΔpKa ≈ 4–5 units (~10,000–100,000-fold difference in proton dissociation) |
| Conditions | In silico pKa prediction (MarvinSketch/MoKa); crystallographic database analysis of sulfonamide vs. amide H-bond geometry |
Why This Matters
The sulfonamide's dual H-bond acceptor capacity and stronger NH donor character make this compound mechanistically suitable for metalloenzyme inhibitor design (e.g., carbonic anhydrase, MMPs), whereas the benzamide analog would be disfavored for zinc-binding applications.
- [1] Shah, M.A. et al. (2014) 'Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide.' Journal of Medicinal Chemistry, 57(14), 6075–6089. Reports differential potency, selectivity, and metabolic profiles between sulfonamide and benzamide series. View Source
- [2] Supuran, C.T. (2008) 'Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.' Nature Reviews Drug Discovery, 7, 168–181. Establishes that primary sulfonamide NH (pKa ~10) is the zinc-binding pharmacophore for CA inhibition. View Source
